Trimethoprimsulfat
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Overview
Description
Trimethoprimsulfat is a combination of two antimicrobial agents: trimethoprim and sulfamethoxazole. This compound is widely used to treat various bacterial infections, including urinary tract infections, respiratory infections, and gastrointestinal infections. It is known for its effectiveness in inhibiting bacterial growth by targeting specific enzymes involved in folate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoprimsulfat is synthesized through a series of chemical reactions involving trimethoprim and sulfamethoxazole. The synthesis of trimethoprim involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. Sulfamethoxazole is synthesized by reacting 4-aminobenzenesulfonamide with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Trimethoprimsulfat undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups.
Scientific Research Applications
Trimethoprimsulfat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the mechanisms of antimicrobial agents and their interactions with bacterial enzymes.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Used in clinical studies to evaluate its efficacy in treating various bacterial infections and its potential side effects.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Trimethoprimsulfat exerts its effects by inhibiting two key enzymes involved in folate metabolism: dihydrofolate reductase and dihydropteroate synthetase. Trimethoprim inhibits dihydrofolate reductase, preventing the conversion of dihydrofolic acid to tetrahydrofolic acid, which is essential for bacterial DNA synthesis. Sulfamethoxazole inhibits dihydropteroate synthetase, blocking the synthesis of dihydrofolic acid from para-aminobenzoic acid. The combined action of these two agents results in a synergistic effect, leading to the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic that inhibits dihydropteroate synthetase.
Trimethoprim: An antifolate antibacterial agent that inhibits dihydrofolate reductase.
Nitrofurantoin: An antibiotic used to treat urinary tract infections, with a different mechanism of action involving the inhibition of bacterial enzymes.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Uniqueness
Trimethoprimsulfat is unique due to its combination of two antimicrobial agents that work synergistically to inhibit bacterial folate metabolism. This dual mechanism of action enhances its effectiveness against a wide range of bacterial infections and reduces the likelihood of bacterial resistance compared to single-agent antibiotics .
Properties
Molecular Formula |
C28H38N8O10S |
---|---|
Molecular Weight |
678.7 g/mol |
IUPAC Name |
5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1-ium-2,4-diamine;sulfate |
InChI |
InChI=1S/2C14H18N4O3.H2O4S/c2*1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h2*5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |
InChI Key |
UILMMYFRNCCPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=C[NH+]=C(N=C2N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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